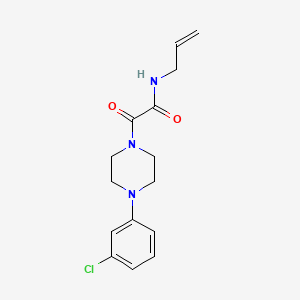

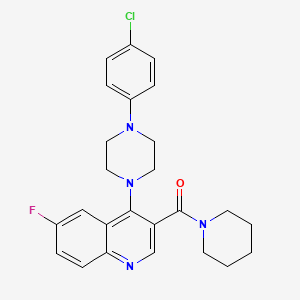

N-allyl-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

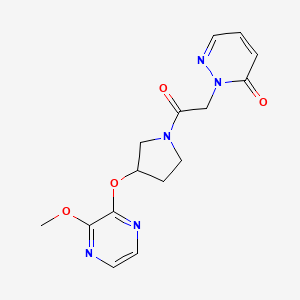

N-allyl-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention from the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Antiviral Activity

Compounds containing the piperazine moiety, which is present in the structure of the compound , have been found to exhibit antiviral activity . They have been reported as active agents against a number of DNA and RNA viruses .

Anti-Inflammatory Activity

Piperazine derivatives have also been reported to possess anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of conditions characterized by inflammation.

Anticancer Activity

The compound could potentially have applications in cancer treatment. Piperazine derivatives have been found to play an important role in chemopreventive and chemotherapeutic effects on cancer .

Anti-HIV Activity

Piperazine derivatives have been reported to have anti-HIV activity . This suggests that the compound could potentially be used in the treatment of HIV infection.

Antioxidant Activity

Piperazine derivatives have been reported to possess antioxidant activity . This suggests that the compound could potentially be used in the treatment of conditions characterized by oxidative stress.

Antimicrobial Activity

Piperazine derivatives have been reported to possess antimicrobial activity . This suggests that the compound could potentially be used in the treatment of bacterial infections.

Mechanism of Action

Target of Action

The compound, also known as 2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxo-N-(prop-2-en-1-yl)acetamide, primarily targets the 5-hydroxytryptamine receptor 2A (5-HT2A) . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT). It is implicated in a range of physiological and pathological conditions such as mood and anxiety disorders .

Mode of Action

The compound interacts with its target, the 5-HT2A receptor, by binding to it. This binding can alter the receptor’s activity, influencing the transmission of serotonin signals . The exact nature of these changes depends on the specific characteristics of the compound, including its affinity for the receptor and its efficacy in activating or inhibiting the receptor’s function .

Biochemical Pathways

The interaction of the compound with the 5-HT2A receptor affects the serotonin signaling pathway. Serotonin is a key neurotransmitter involved in a variety of functions, including mood regulation, appetite, and sleep. Alterations in serotonin signaling can therefore have widespread effects on physiological function .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific interactions with the 5-HT2A receptor and the subsequent alterations in serotonin signaling. These effects can include changes in neuronal firing rates, synaptic plasticity, and neural circuit function .

properties

IUPAC Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxo-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O2/c1-2-6-17-14(20)15(21)19-9-7-18(8-10-19)13-5-3-4-12(16)11-13/h2-5,11H,1,6-10H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLVDURQHJVKPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[[2-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2830736.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2830740.png)

![N-[[2,7-bis(morpholin-4-ylsulfonyl)fluoren-9-ylidene]amino]-N-methylmethanamine](/img/structure/B2830741.png)

![N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)

![(E)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]prop-2-enoic Acid](/img/structure/B2830746.png)